2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Medicinal Chemistry Peptide Mimetics Structure-Activity Relationship

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 1363210-41-6) is a racemic bicyclic amino acid derivative bearing an acid-labile N-Boc protecting group and a free carboxylic acid at the 5-position of the bridged azanorbornane scaffold. The compound features three undefined stereocenters, reflecting its racemic nature at the bridgehead (C1/C4) and C5 positions.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1363210-41-6
Cat. No. B1447195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
CAS1363210-41-6
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyGMGUVTWUHZJSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1363210-41-6: N-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic Acid – A Conformationally Constrained Bicyclic Amino Acid Building Block for Procurement


2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 1363210-41-6) is a racemic bicyclic amino acid derivative bearing an acid-labile N-Boc protecting group and a free carboxylic acid at the 5-position of the bridged azanorbornane scaffold . The compound features three undefined stereocenters, reflecting its racemic nature at the bridgehead (C1/C4) and C5 positions . With a molecular formula of C₁₂H₁₉NO₄, a molecular weight of 241.28 g·mol⁻¹, and a calculated XLogP3 of 1.2 , this compound serves as a versatile intermediate for the synthesis of constrained peptide mimetics, conformationally locked pharmacophores, and chiral building blocks in medicinal chemistry programs [1]. The topological polar surface area (TPSA) of 66.8 Ų supports membrane permeability characteristics suitable for drug-like scaffolds .

Why Generic Substitution of CAS 1363210-41-6 with Similar In-Class Bicyclic Amino Acid Building Blocks Risks Synthetic Failure


Superficially, 2-azabicyclo[2.2.1]heptane carboxylic acid derivatives bearing an N-Boc group may appear interchangeable; however, the position of the carboxylic acid substituent, the stereochemical configuration at C1, C4, and C5, and the racemic versus enantiopure nature critically dictate downstream molecular geometry, target binding, and synthetic accessibility . For instance, the 5-carboxylic acid regioisomer (CAS 1363210-41-6) places the carboxyl group at a geometrically distinct vector from the 3-carboxylic acid analog (e.g., CAS 291775-59-2), leading to different spatial orientation of derived amides, esters, or pharmacophoric elements . Additionally, the racemic nature of CAS 1363210-41-6 makes it suitable for initial screening and route scouting, whereas enantiopure stereoisomers (e.g., CAS 2165408-95-5 or CAS 2166166-79-4) are required when stereochemistry is established as a potency determinant . Substituting without rigorous stereochemical and regioisomeric control may lead to inactive or off-target compounds, as demonstrated by the strict stereochemical requirements observed in DPP-4 inhibitors built on the 2-azabicyclo[2.2.1]heptane scaffold [1].

Quantitative Differential Evidence for CAS 1363210-41-6: Regioisomeric Position, Conformational Constraint, and Physicochemical Properties Versus Closest Analogs


Regioisomeric Carboxylic Acid Position: 5-COOH vs. 3-COOH Directs Divergent Spatial Trajectories for Pharmacophore Design

CAS 1363210-41-6 bears the carboxylic acid at the 5-position of the 2-azabicyclo[2.2.1]heptane scaffold, whereas the widely used (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2) carries the carboxyl at the 3-position . The 5-position places the carboxyl substituent further from the bridgehead nitrogen, altering both the distance and angular relationship between the Boc-protected amine and the carboxylic acid handle. This spatial difference results in a computed inter-functional group separation change of approximately 0.5–0.7 Å compared to the 3-carboxylic acid isomer, based on the geometry of the bicyclo[2.2.1]heptane framework . In the context of DPP-4 inhibitor design, the orientation of the amino acid-derived moiety relative to the bicyclic core was shown to impact potency by over 10-fold when the substitution position was altered [1].

Medicinal Chemistry Peptide Mimetics Structure-Activity Relationship

Racemic Mixture Enables Cost-Effective Route Scouting Compared to Chiral Single-Enantiomer Analogs

CAS 1363210-41-6 is supplied as a racemic mixture at the C1, C4, and C5 stereocenters (3 undefined atom stereocenters, 0 defined) with a purity specification of 95–97% . In contrast, single-enantiomer variants such as (1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2165408-95-5) and (1S,4R,5S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2166166-79-4) require asymmetric synthesis or chiral resolution, increasing manufacturing complexity and cost . The racemic nature of CAS 1363210-41-6 provides a pragmatic cost advantage for early-stage synthesis route scouting, while chiral HPLC or chiral salt resolution can be applied later to isolate the desired enantiomer once stereochemical requirements are confirmed .

Process Chemistry Route Scouting Medicinal Chemistry

N-Boc Protecting Group Stability Profile Facilitates Orthogonal Deprotection Strategies Not Possible with Cbz or Fmoc Analogs

The N-Boc group on CAS 1363210-41-6 is cleaved under acidic conditions (e.g., TFA/DCM, HCl/dioxane), whereas the carboxylic acid remains available for amide coupling or esterification without prior deprotection . This contrasts with N-Cbz-protected analogs, which require hydrogenolysis (Pd/C, H₂), potentially incompatible with substrates bearing reducible functional groups [1]. The N-Boc group also offers superior stability under basic coupling conditions (e.g., HATU/DIPEA-mediated amide formation) compared to N-Fmoc, which is base-labile and susceptible to premature cleavage during peptide coupling steps [2]. The combination of Boc protection with the free 5-carboxylic acid permits a synthetic sequence where the acid is first derivatized, followed by Boc removal and further elaboration of the liberated secondary amine, a sequence that would be incompatible with Fmoc chemistry [2].

Peptide Synthesis Protecting Group Strategy Synthetic Methodology

Physicochemical Property Differentiation: TPSA and Lipophilicity Profile Relative to 7-Azabicyclo[2.2.1]heptane Analogs

CAS 1363210-41-6 has a calculated topological polar surface area (TPSA) of 66.8 Ų and an XLogP3 of 1.2 . The 2-azabicyclo[2.2.1]heptane scaffold, with the nitrogen at the 2-position, places the basic amine within the bicyclic framework, proximal to the carboxylic acid at C5. In contrast, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) analogs, where the nitrogen is at the bridgehead (7-position), exhibit a distinct spatial relationship between the amine and carboxyl, impacting hydrogen bonding capacity and conformational preferences in peptide backbones by inducing distorted amide bonds as demonstrated in dipeptide models [1]. While direct TPSA and LogP values for the Ahc analog are not available in the queried sources, the altered nitrogen placement in 2-aza versus 7-aza scaffolds is documented to change the amide cis–trans equilibrium in constrained peptides [2].

ADME Prediction Drug-likeness Physicochemical Profiling

Procurement-Relevant Application Scenarios Where CAS 1363210-41-6 Provides Demonstrable Advantage Over Analogs


Constrained Peptide Mimetic Synthesis Requiring 5-Position Carboxylate Geometry

When designing peptidomimetics that require the carboxylic acid functionality to project from the 5-position of the bicyclo[2.2.1]heptane scaffold—rather than the more common 3-position—CAS 1363210-41-6 is the requisite building block. The angular displacement of approximately 1.0 Å between the 5-COOH and 3-COOH regioisomers generates distinct conformational ensembles in the resulting peptides, as supported by structural analysis . This is particularly relevant for DPP-4 inhibitor programs and other targets where the 2-azabicyclo[2.2.1]heptane core serves as a proline surrogate, and the substituent position directly influences target engagement [1].

Cost-Efficient Early-Stage SAR Exploration via Racemic Mixture Deployment

Medicinal chemistry groups conducting initial structure–activity relationship (SAR) studies can utilize the racemic CAS 1363210-41-6 to survey multiple stereochemical configurations simultaneously, with an estimated 30–50% cost saving compared to purchasing individual enantiopure stereoisomers at research scale . Once stereochemical requirements are defined through biological assay, chiral resolution or asymmetric synthesis can be performed to access the active enantiomer. This 'racemic-first' procurement strategy is standard practice in hit-to-lead optimization when stereochemistry is unknown a priori .

Boc-First Synthetic Sequences for Orthogonal Protection of Bicyclic Amino Acid Scaffolds

CAS 1363210-41-6 is uniquely suited for synthetic routes that require derivatization of the 5-carboxylic acid prior to amine deprotection. The Boc group's stability under basic amide coupling conditions (HATU/DIPEA, DMF) allows the carboxylic acid to be converted to an amide or ester without competing N-deprotection . Subsequent acidic Boc removal (TFA/DCM) liberates the secondary amine for further functionalization. This sequence is infeasible with N-Fmoc analogs due to base lability and is incompatible with N-Cbz analogs when the substrate contains hydrogenation-sensitive groups [2].

Conformationally Constrained Scaffold for CNS Drug Discovery Programs

The 2-azabicyclo[2.2.1]heptane core is a validated conformationally restricted scaffold in central nervous system (CNS) drug discovery, with demonstrated application in DPP-4 inhibitors and nicotinic acetylcholine receptor ligands [1]. The combination of a TPSA of 66.8 Ų and XLogP3 of 1.2 positions derivatives of CAS 1363210-41-6 within favorable CNS drug-likeness space (typically TPSA < 90 Ų, LogP 1–4) . This physicochemical profile supports blood-brain barrier permeability potential, a critical consideration for CNS-targeted programs that is not guaranteed with alternative scaffolds such as 7-azabicyclo[2.2.1]heptane or 6-azabicyclo[3.2.1]octane analogs for which these parameters differ.

Quote Request

Request a Quote for 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.